
3-Oxo-3-(phenylsulfonamido)propionic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Oxo-3-(phenylsulfonamido)propionic Acid (CAS# 409332-59-8) is a research chemical . It has a molecular weight of 243.24 and a molecular formula of C9H9NO5S .
Molecular Structure Analysis
The IUPAC name for this compound is 3-(benzenesulfonamido)-3-oxopropanoic acid . The InChI code is 1S/C9H9NO5S/c11-8(6-9(12)13)10-16(14,15)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11)(H,12,13) .Physical And Chemical Properties Analysis
The compound is a white to yellow solid . It has a computed LogP value of 1.43790 .Scientific Research Applications
Synthesis and Biological Activities
- Sulfonamides, including compounds like 3-Oxo-3-(phenylsulfonamido)propionic Acid, have been synthesized and show significant antimicrobial activities. This is particularly evident in derivatives of 4-(substituted phenylsulfonamido) benzoic acids (Dineshkumar & Thirunarayanan, 2019).
Metal Complexes and Biological Functions
- The synthesis of 3-methyl-2-(phenylsulfonamido)butanoic acid and its complexation with various metals like Cu, Zn, Fe, Ni, and Cd has been studied. These complexes exhibit interesting biological activities including antimicrobial and enzyme inhibition activities, highlighting the potential of sulfonamide ligands in biological applications (Danish et al., 2021).
Chemical Synthesis and Reactions
- In chemical synthesis, methods like the oxo-sulfonylation of aldehyde-derived hydrazones using sulfinic acid as a sulfonyl group source have been developed. These methods are significant for creating N-acylsulfonamides, which are functionally diverse and potentially useful in various chemical applications (Ghosh et al., 2020).
Catalysis
- Sulfonamide derivatives have been used to modify catalysts like propylsulfonic acid-fixed Fe3O4@SiO2, enhancing catalytic activities in hydrolysis reactions. This showcases the role of sulfonamide groups in improving the efficiency of catalysts in chemical processes (Nuryono et al., 2019).
Synthesis of Derivatives
- The synthesis of a range of 3-(phenylsulfonimidoyl)propanoate derivatives has been explored. These derivatives have shown interesting conformational properties in solution, indicating potential applications in the development of new chemical entities (Tye & Skinner, 2002).
properties
IUPAC Name |
3-(benzenesulfonamido)-3-oxopropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5S/c11-8(6-9(12)13)10-16(14,15)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11)(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBCQAMDHYCUFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC(=O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxo-3-(phenylsulfonamido)propionic Acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[[2-[[5-[(4-benzoylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2415935.png)
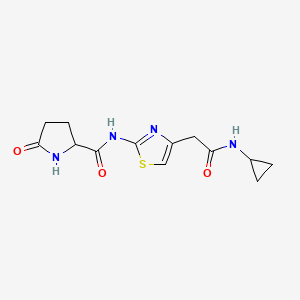
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)propanamide](/img/structure/B2415938.png)
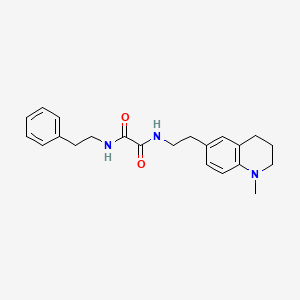
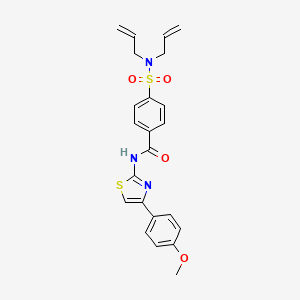
![N-[(4-Aminophenyl)methyl]oxan-4-amine](/img/structure/B2415943.png)

![4-[2-Methoxy-5-[[methyl(prop-2-ynyl)amino]methyl]phenoxy]butanenitrile](/img/structure/B2415948.png)
![1'-(chloromethyl)-4'H-spiro[cyclopentane-1,3'-isoquinoline]](/img/structure/B2415949.png)
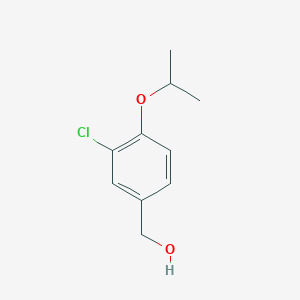
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B2415953.png)
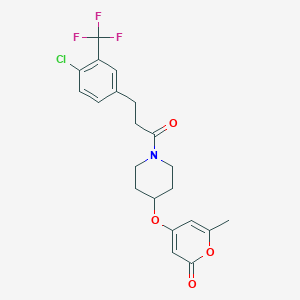
![3,5-dimethyl-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2415955.png)
![methyl (2Z)-3-{4-[(2,4,6-trimethylbenzenesulfonyl)oxy]phenyl}prop-2-enoate](/img/structure/B2415957.png)